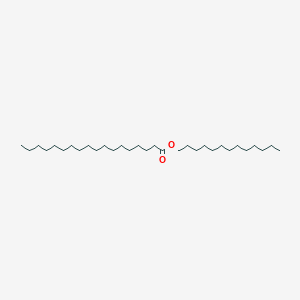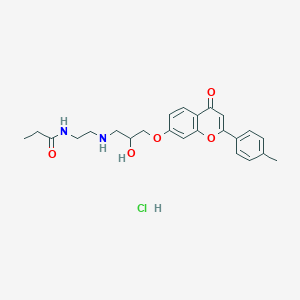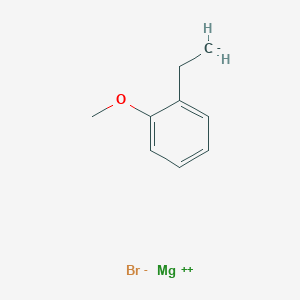
m-Xylene-d10
Übersicht
Beschreibung
M-Xylene-d10 is a deuterated derivative of m-xylene . The rotational spectra and rotational constants of m-xylene and m-xylene-d10 have been evaluated by pulsed beam Fourier transform microwave spectroscopy .
Synthesis Analysis
M-Xylene-d10 is used as a product for proteomics research . Its molecular formula is C6D4(CD3)2 and it has a molecular weight of 116.23 .Molecular Structure Analysis
The linear formula of m-Xylene-d10 is C6D4(CD3)2 . It has a molecular weight of 116.23 . The SMILES string representation of its structure is [2H]c1c([2H])c(c([2H])c(c1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] .Chemical Reactions Analysis
M-Xylene undergoes oxidation to form isophthalic acid . It is also used as a raw material in the manufacture of 2,4- and 2,6- xylidine as well as a range of smaller-volume chemicals . The effect of relative humidity on the secondary organic aerosol (SOA) formation from the photooxidation of m-xylene initiated by OH radicals has been investigated .Physical And Chemical Properties Analysis
M-Xylene-d10 has a molecular weight of 116.23 . The extraordinary selectivity of m-xylene is mainly due to its high dipole moment .Wissenschaftliche Forschungsanwendungen
Environmental Analysis
m-Xylene-d10 is used in environmental analysis . It can be used as a standard in the analysis of environmental pollutants. The deuterated form of m-xylene is particularly useful because it can act as an internal standard, allowing for more accurate quantification of pollutants.
NMR Solvents
m-Xylene-d10 is used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy . NMR is a powerful tool used by chemists to determine the structure of organic compounds. The deuterated form of m-xylene is used because regular hydrogen (H) interferes with the magnetic field used in NMR, while deuterium (D) does not.
Priority Pollutants
m-Xylene-d10 is used in the study of priority pollutants . Priority pollutants are a set of chemical pollutants that the U.S. Environmental Protection Agency (EPA) has determined pose a significant risk to human health or the environment. m-Xylene-d10 can be used as a reference standard in the analysis of these pollutants.
GC/MS Technique
m-Xylene-d10 is suitable for Gas Chromatography/Mass Spectrometry (GC/MS) techniques . GC/MS is a method that combines the features of gas-liquid chromatography and mass spectrometry to identify different substances within a test sample.
Rotational Spectra Study
The rotational spectra of m-xylene-d10 have been recorded and studied using pulsed beam Fourier transform microwave spectroscopy . This allows scientists to evaluate the rotational constants of m-xylene and m-xylene-d10, providing valuable information about the structure and properties of these molecules.
Wirkmechanismus
Target of Action
m-Xylene-d10 is a deuterated derivative of m-xylene . It is an aromatic hydrocarbon, and one of the three isomers of dimethylbenzene known collectively as xylenes It’s parent compound, m-xylene, is known to interact with the respiratory system .
Mode of Action
The compound is known to undergo oxidation, with hydroxyl radicals (OH) dominating the oxidation process . Chlorine radicals (Cl) also react with alkyl substituted aromatics more rapidly and favor a different oxidative pathway .
Biochemical Pathways
Studies on m-xylene have shown that it forms secondary organic aerosol (soa) when oxidized . Different oxidative pathways in hydrogen peroxide (H2O2) and chlorine (Cl2) experiments resulted in bicyclic peroxide and methylbenzoquinone species, respectively .
Pharmacokinetics
It has a molecular weight of 116.23, and it exists in liquid form . It has a boiling point of 138-139°C and a density of 0.95 g/mL at 25°C .
Result of Action
Studies on m-xylene have shown that it can cause irritation of the nose, eyes, and throat, leading to neurological, gastrointestinal, and reproductive harmful effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of m-Xylene-d10. For instance, high concentrations of reactive chlorine species have been observed in continental and coastal regions, where mixed Cl/OH chemistry is expected to influence regional SOA formation and composition . Furthermore, the release of xylene isomers from storage tanks poses a significant threat to petrochemical industries, and their safe transportation and storage is a widely researched topic .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-bis(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSZLXZYQVIEFR-ZGYYUIRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480403 | |
| Record name | m-Xylene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116601-58-2 | |
| Record name | m-Xylene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-Xylene-d10 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




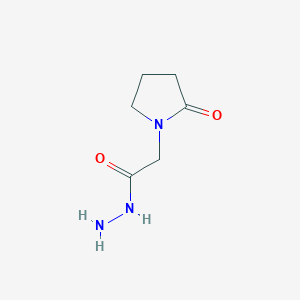
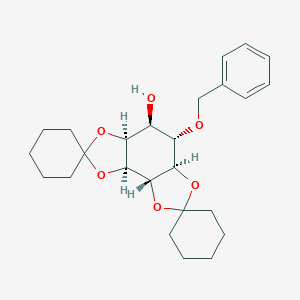
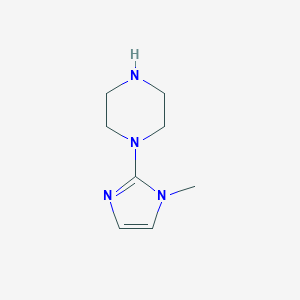
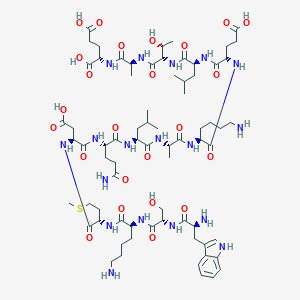
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)
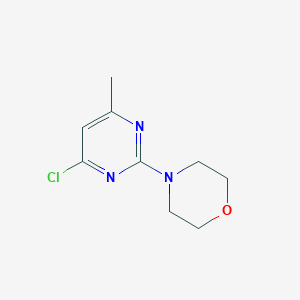

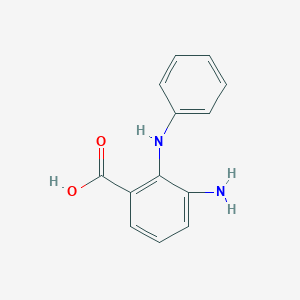
![Pyrazolo[1,5-a]pyridin-3-ylmethanol](/img/structure/B55727.png)
![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)
